molecular formula C23H19N3O B2973345 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-41-3

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2973345
CAS No.: 637756-41-3
M. Wt: 353.425
InChI Key: JGGPDDYOIKJYSY-UHFFFAOYSA-N
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Description

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method is the palladium-catalyzed synthesis, which includes two-fold C–N coupling and C–H activation reactions starting from 2,3-dibromoquinoxaline . Another approach involves the use of epoxides as alkyl precursors under metal-free conditions . These methods provide good yields and are suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of water as a reaction medium and ultrasound irradiation can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, epoxides, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby inhibiting their activity and affecting cell signaling pathways involved in cancer progression . This interaction can lead to the inhibition of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can enhance its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-27-21-14-8-3-9-16(21)15-26-20-13-7-4-10-17(20)22-23(26)25-19-12-6-5-11-18(19)24-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPDDYOIKJYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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